
2-Bromoprop-2-enoyl chloride
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Overview
Description
2-Bromoprop-2-enoyl chloride is a useful research compound. Its molecular formula is C3H2BrClO and its molecular weight is 169.4 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Bromoprop-2-enoyl chloride from prop-2-enoyl chloride?
- Methodological Answer : The synthesis typically involves radical bromination of prop-2-enoyl chloride using bromine (Br₂) in carbon tetrachloride (CCl₄) at 0–5°C. A radical initiator such as azobisisobutyronitrile (AIBN) is critical to initiate the chain reaction. Reaction progress should be monitored via thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) as the mobile phase. Quenching the reaction with sodium thiosulfate ensures excess bromine removal .
Q. How can this compound be purified to achieve >95% purity for research applications?
- Methodological Answer : Post-synthesis, fractional distillation under reduced pressure (e.g., 50 mmHg, 80–85°C) is recommended to isolate the product. Subsequent recrystallization in dry hexane at −20°C removes residual impurities. Purity should be verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a C18 column .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Vinyl protons appear as a doublet at δ 6.2–6.5 ppm (J = 10–12 Hz).
- ¹³C NMR : The carbonyl carbon resonates at δ 165–170 ppm, while the brominated carbon appears at δ 115–120 ppm.
- IR Spectroscopy : A strong C=O stretch at 1780 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ are diagnostic .
Advanced Research Questions
Q. How does the radical bromination mechanism of prop-2-enoyl chloride explain regioselectivity for bromide incorporation?
- Methodological Answer : The reaction proceeds via a radical chain mechanism. AIBN generates radicals that abstract a hydrogen atom from the allylic position of prop-2-enoyl chloride, forming a stabilized allylic radical. Bromine (Br₂) then reacts with this radical, leading to bromide incorporation at the β-position. Electron paramagnetic resonance (EPR) studies and isotopic labeling (e.g., deuterated substrates) can validate intermediate radical species .
Q. What experimental strategies can resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or concentration differences. Standardize conditions by using deuterated chloroform (CDCl₃) at 25°C and a concentration of 10–20 mg/mL. Compare results with computational NMR predictions (e.g., DFT calculations using Gaussian) to identify solvent-independent shifts. Replicate studies in triplicate to ensure reproducibility .
Q. How can competing reaction pathways (e.g., hydrolysis vs. bromination) be minimized during synthesis?
- Methodological Answer : Control reaction kinetics by maintaining anhydrous conditions (e.g., molecular sieves in CCl₄) and low temperatures (0–5°C). Kinetic studies using varying initiator concentrations (0.1–1.0 mol% AIBN) can identify optimal ratios to suppress hydrolysis. Density functional theory (DFT) modeling of transition states may reveal energy barriers for competing pathways .
Q. What storage protocols mitigate hydrolysis and degradation of this compound?
- Methodological Answer : Store the compound under inert gas (argon or nitrogen) in amber glass vials to prevent light-induced degradation. Add 3Å molecular sieves to absorb moisture. Periodically assess purity via Karl Fischer titration for water content (<0.1% w/w). For long-term storage, freeze at −20°C in sealed ampoules .
Q. How can computational chemistry predict reactivity and stability of this compound in novel reactions?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to calculate frontier molecular orbitals (FMOs) and Fukui indices, identifying electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model hydrolysis kinetics. Compare computed activation energies with experimental Arrhenius plots to validate predictions .
Q. Contradiction Analysis and Advanced Methodologies
Q. How should researchers address conflicting data on the thermal stability of this compound?
- Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to determine decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) in nitrogen vs. air atmospheres. Conflicting reports may arise from impurities; thus, correlate stability with purity metrics (GC/HPLC) .
Q. What advanced techniques elucidate the formation of side products during bromination?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies side products (e.g., dibrominated species or hydrolysis byproducts). Isotope ratio monitoring (e.g., ⁸¹Br/⁷⁹Br) via inductively coupled plasma mass spectrometry (ICP-MS) distinguishes bromination pathways. Mechanistic studies using radical traps (e.g., TEMPO) confirm the radical nature of side reactions .
Properties
CAS No. |
41965-71-3 |
---|---|
Molecular Formula |
C3H2BrClO |
Molecular Weight |
169.4 g/mol |
IUPAC Name |
2-bromoprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2BrClO/c1-2(4)3(5)6/h1H2 |
InChI Key |
OBCQPUSRAUNDAB-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)Cl)Br |
Canonical SMILES |
C=C(C(=O)Cl)Br |
Origin of Product |
United States |
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